Product packaging for 3-Methoxy 5-Dibenzosuberenone(Cat. No.:CAS No. 22725-38-8)

3-Methoxy 5-Dibenzosuberenone

Cat. No.: B133818
CAS No.: 22725-38-8
M. Wt: 236.26 g/mol
InChI Key: JHOJBXHWZYUDRK-UHFFFAOYSA-N
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Description

Historical Trajectory and Contemporary Significance of Dibenzosuberenone (B194781) Derivatives in Chemical Science

The story of dibenzosuberenone derivatives began to gain significant momentum with the discovery of their psychotropic properties. rug.nl This led to the development of a class of drugs known as tricyclic antidepressants (TCAs), which became frontline treatments for depressive disorders. rug.nlrsc.orgtrinity.edumdpi.com The dibenzosuberenone framework, a tricyclic system composed of two benzene (B151609) rings fused to a central seven-membered ring, proved to be a versatile scaffold for medicinal chemists. rug.nltrinity.edu The structural similarities to other psychoactive compounds, such as those with a dibenzazepine (B1670418) core, further fueled research into a wide array of derivatives. rug.nl

Beyond their initial and enduring significance in medicinal chemistry, dibenzosuberenone derivatives have captured the attention of researchers in materials science. Their unique conjugated π-systems endow them with interesting photophysical properties, including fluorescence and photosensitization. beilstein-journals.org This has led to investigations into their potential applications in the development of dyes, paints, and even organic light-emitting diodes (OLEDs). rug.nl The ability to functionalize the core structure allows for the fine-tuning of these electronic and optical properties. beilstein-journals.org

Evolution of Research Paradigms and Emerging Frontiers for 3-Methoxy-5-dibenzosuberenone

Initially, research involving 3-Methoxy-5-dibenzosuberenone was primarily centered on its role as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably the antihistamine and serotonin (B10506) antagonist, Cyproheptadine. researchgate.netorientjchem.org The methoxy (B1213986) group at the 3-position offers a handle for further chemical modifications, influencing the electronic properties and reactivity of the entire molecule.

The research paradigm is gradually expanding beyond its role as a synthetic stepping stone. Contemporary studies are exploring the intrinsic properties of 3-Methoxy-5-dibenzosuberenone and its direct derivatives. For instance, its influence on the switching behavior of molecular systems is being investigated, where the methoxy group is used to desymmetrize molecules and study the resulting photophysical effects. rug.nl Computational studies, such as those employing Density Functional Theory (DFT), are being utilized to understand the electronic structure and predict the reactivity of this and related compounds, offering insights that guide synthetic efforts. rug.nlresearchgate.net

Emerging frontiers for 3-Methoxy-5-dibenzosuberenone appear to be at the intersection of medicinal chemistry and materials science. The core scaffold's proven biological activity, combined with the electronic influence of the methoxy group, presents opportunities for the design of novel therapeutic agents with tailored properties. Furthermore, its potential as a building block for new functional materials with specific optical or electronic characteristics continues to be an area of active exploration.

Foundational Studies and Seminal Contributions to Dibenzosuberenone Chemistry

The foundational work on dibenzosuberenone chemistry can be traced back to the early syntheses of the core tricyclic system. One of the earliest reported syntheses of dibenzosuberone (B195587) was accomplished by Triebs and co-workers. rug.nl Subsequent research by numerous groups focused on developing various synthetic routes to access the dibenzosuberenone scaffold and its derivatives. These methods often involved multi-step processes, starting from simpler aromatic precursors. rug.nl

A significant contribution to the field was the development of methods to functionalize the dibenzosuberenone core. The carbonyl group and the double bond within the seven-membered ring were identified as key sites for chemical modification, allowing for the introduction of a wide range of substituents and the synthesis of large libraries of derivatives for biological screening. rug.nl The development of cycloaddition reactions, such as the inverse electron-demand Diels-Alder reaction, has provided a powerful tool for constructing novel polycyclic systems based on the dibenzosuberenone framework. beilstein-journals.orgnih.gov These foundational synthetic strategies paved the way for the extensive exploration of the chemical and biological properties of this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O2 B133818 3-Methoxy 5-Dibenzosuberenone CAS No. 22725-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOJBXHWZYUDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC3=CC=CC=C3C2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575991
Record name 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22725-38-8
Record name 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Methoxy 5 Dibenzosuberenone and Its Analogues

Strategic Approaches to the Core Dibenzosuberenone (B194781) Skeleton

The synthesis of the dibenzosuberenone core is a critical first step, with several established and novel methods available to organic chemists.

Cyclization Reactions for Bridged Tricyclic Systems

The formation of the central seven-membered ring is a key challenge in the synthesis of dibenzosuberenone. Intramolecular cyclization reactions are commonly employed to construct this bridged tricyclic system.

One classical approach involves the cyclization of 2-(2-phenylethyl)benzoic acid. juniperpublishers.com This precursor can be treated with a strong acid catalyst like polyphosphoric acid (PPA) to induce an intramolecular Friedel-Crafts acylation, yielding the saturated dibenzosuberone (B195587) core. juniperpublishers.comwikipedia.org Subsequent benzylic bromination with N-bromosuccinimide (NBS) followed by dehydrobromination furnishes the unsaturated dibenzosuberenone. thieme-connect.com

Transannular cyclization reactions represent another strategy, where a larger ring is induced to form a bridged system. For instance, the photochemical reaction between 5-dibenzosuberenone and acrylonitrile (B1666552) leads to cis- and trans-adducts through a transannular cyclization. thieme-connect.com

Friedel-Crafts Acylation in Dibenzosuberone and Dibenzosuberenone Synthesis

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and plays a pivotal role in the synthesis of dibenzosuberone and its unsaturated analogue. juniperpublishers.comresearchgate.net The intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoyl chloride or the corresponding acid is a common method for ring closure to form dibenzosuberone. juniperpublishers.com This reaction is typically promoted by Lewis acids or strong Brønsted acids. researchgate.net

Recent advancements have focused on developing greener and more sustainable methods. For instance, solid acid catalysts like Amberlyst-15 have been successfully employed for the intramolecular acylation of 2-(phenethyl)benzoic acid, offering advantages in terms of catalyst separation and reuse. researchgate.netresearchgate.net Other solid superacids, such as Nafion-H, have also been shown to effectively catalyze this transformation. wikipedia.org

The general reaction scheme for the synthesis of dibenzosuberone via Friedel-Crafts acylation is depicted below:

Friedel-Crafts acylation for dibenzosuberone synthesis

A general scheme for the synthesis of dibenzosuberone (4) from 2-bibenzylcarboxylic acid (3) via an intramolecular Friedel-Crafts acylation. Precursors to 3 include benzaldehyde (B42025) (1) and phthalide (B148349) (2).

Wittig-Type Condensations and Related Olefination Reactions

The Wittig reaction and its variations are powerful tools for forming carbon-carbon double bonds and have been applied to the synthesis of dibenzosuberenone precursors. juniperpublishers.comwikipedia.org For example, a Wittig-type condensation can be used to construct a key intermediate which, after several steps including hydrogenation and cyclization, yields the dibenzosuberenone core. juniperpublishers.com

In one synthetic route, a Wittig reaction between the appropriate phosphorane and an aldehyde can be employed to create a stilbene (B7821643) derivative. wikipedia.org This intermediate is then cyclized to form the dibenzosuberenone skeleton. wikipedia.org Horner-Wadsworth-Emmons olefination is another related method that has been utilized in the synthesis of resveratrol (B1683913) derivatives, which can then be converted to the dibenzosuberenone framework through a series of reactions. juniperpublishers.com

The ketone of diiododibenzosuberone can be converted to an alkene via a Wittig reaction to produce an olefinated di(iodobenzo)cycloheptane, which can then undergo subsequent ring expansion. google.com

Introduction and Modification of the Methoxy (B1213986) Moiety and Other Substituents

Once the core dibenzosuberenone skeleton is in place, further functionalization, such as the introduction of a methoxy group, is often required.

Regioselective Functionalization of the Seven-Membered Ring System

The regioselective introduction of substituents onto the dibenzosuberenone framework is crucial for tuning the molecule's properties. The aromatic rings and the seven-membered ring offer multiple sites for functionalization.

For instance, regioselective bromination of dibenzosuberone has been achieved, yielding para,para- and ortho,para-substituted isomers. mdpi.com These brominated derivatives can then serve as handles for further modifications. mdpi.com

The Pd(II)-catalyzed ortho-C–H acylation of aromatic ketones has been applied to 5-dibenzosuberenone, resulting in monoacylation. thieme-connect.com This demonstrates a method for direct functionalization of the aromatic ring.

Functionalization can also occur at the double bond within the seven-membered ring. For example, dibenzosuberenone can undergo aziridination or epoxidation reactions. juniperpublishers.com

Stereoselective Synthesis of Dibenzosuberenone Derivatives

The synthesis of specific stereoisomers of dibenzosuberenone derivatives is important, particularly for biological applications. The non-planar, seven-membered ring can lead to different conformations and isomers.

An electrochemically driven strategy has been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes, including dibenzosuberone. rsc.orgchemrxiv.org This method provides a route to specific diastereomers. rsc.orgchemrxiv.org

The conversion of a mixture of syn (Z) and anti (E) isomers of a dibenzosuberone derivative to the thermodynamically more stable pure E isomer has been achieved by treatment with sulfuric acid. mdpi.com This highlights the ability to control the stereochemistry of substituents attached to the seven-membered ring.

Data Tables

Table 1: Properties of 3-Methoxy-5-Dibenzosuberenone

PropertyValue
Molecular FormulaC₁₆H₁₂O₂
Molecular Weight236.27 g/mol
CAS Number22725-38-8
AppearanceOff-White Solid guidechem.com
Topological Polar Surface Area26.3 Ų guidechem.com
Hydrogen Bond Donor Count0 guidechem.com
Hydrogen Bond Acceptor Count2 guidechem.com
Rotatable Bond Count1 guidechem.com

Table 2: Key Synthetic Reactions and Reagents

Reaction TypeKey Reagents/CatalystsPurposeReference
Friedel-Crafts AcylationPolyphosphoric acid (PPA), Nafion-H, Amberlyst-15Ring closure to form dibenzosuberone juniperpublishers.comwikipedia.orgresearchgate.netresearchgate.net
Bromination/DehydrobrominationN-Bromosuccinimide (NBS), BaseIntroduction of unsaturation thieme-connect.com
Wittig ReactionPhosphonium (B103445) ylideCarbon-carbon double bond formation juniperpublishers.comwikipedia.orggoogle.com
Regioselective BrominationBromineIntroduction of bromo groups at specific positions mdpi.com
C-H AcylationPd(II) catalystDirect functionalization of the aromatic ring thieme-connect.com
Stereoselective DihydroxylationElectrochemical oxidationFormation of syn-1,2-diols rsc.orgchemrxiv.org

Catalytic Transformations in 3-Methoxy-5-Dibenzosuberenone Synthesis

Catalytic methods are central to the modern synthesis of dibenzosuberenone frameworks, offering efficient and often greener alternatives to classical stoichiometric reactions. Key transformations include dehydrogenation, hydrogenation, and oxidation reactions.

Catalytic Dehydrogenation: A primary method for synthesizing 5-dibenzosuberenone (the unsaturated ketone) is through the catalytic dehydrogenation of its saturated analogue, dibenzosuberone. wikipedia.orgthieme-connect.com This transformation introduces the crucial double bond in the seven-membered ring. One effective method utilizes potassium fencholate as a base and fenchone (B1672492) as a hydride acceptor, requiring only a catalytic amount of the base to achieve high yields. thieme-connect.com Another approach involves microwave-assisted catalytic dehydrogenation, which can significantly reduce reaction times. arkat-usa.org For instance, unsubstituted dibenzosuberone has been converted to dibenzosuberenone in high yield after just 30 minutes of microwave irradiation. arkat-usa.org

Catalytic Hydrogenation: Conversely, catalytic hydrogenation is employed to synthesize the saturated dibenzosuberone core from unsaturated precursors. wikipedia.org This is a key step in multi-step syntheses that build the carbon skeleton first. For example, an intermediate formed via a Wittig-type condensation can undergo catalytic hydrogenation, often using catalysts like Raney Nickel or Palladium on carbon (Pd/C), to saturate the newly formed double bond before the final cyclization step. wikipedia.orgjuniperpublishers.com This method is considered safer and more scalable than reductions using hazardous reagents like hydroiodic acid. wikipedia.org

Catalytic Oxidation: The dibenzosuberenone scaffold can also be accessed through the catalytic oxidation of the corresponding alcohol. The Banik group has demonstrated the oxidation of 5H-benzo[a,d]cyclohepten-5-ol to 5-dibenzosuberenone using a catalytic amount of molecular iodine under microwave irradiation. thieme-connect.com Additionally, a vanadium pentoxide catalyst with tert-butyl hydroperoxide as the oxidant in water has been successfully applied to this transformation. thieme-connect.com

Catalytic TransformationCatalyst / ReagentsSubstrateProductYieldReference
DehydrogenationPotassium fencholate (cat.), FenchoneDibenzosuberone5-Dibenzosuberenone90% thieme-connect.com
Dehydrogenation (MW)Dibutyl maleate, Pd/CDibenzosuberone5-Dibenzosuberenone72% arkat-usa.org
HydrogenationRaney Nickel, IPABenzalphthalide (B177156)2-(2-phenylethyl)benzoic acid96% wikipedia.org
Oxidation (MW)I2 (cat.)5H-benzo[a,d]cyclohepten-5-ol5-Dibenzosuberenone- thieme-connect.com
OxidationV2O5 (cat.), t-BuOOH, H2O5H-benzo[a,d]cyclohepten-5-ol5-Dibenzosuberenone65% thieme-connect.com

Synthesis of Key Precursors and Complex Intermediates

The construction of the 3-Methoxy-5-dibenzosuberenone molecule relies on the efficient synthesis of key precursors that are then cyclized to form the characteristic tricyclic system.

A common and effective strategy begins with the synthesis of a substituted 2-bibenzylcarboxylic acid or 2-(2-phenylethyl)benzoic acid. wikipedia.orgjuniperpublishers.com For the target molecule, this would be 2-[2-(3-methoxyphenyl)ethyl]benzoic acid . This precursor can be prepared through methods such as the catalytic hydrogenation of a suitable benzalphthalide intermediate. wikipedia.org The crucial final step is the intramolecular cyclization of this acid precursor. This is typically achieved under acidic conditions, with polyphosphoric acid (PPA) being a widely used reagent for promoting this Friedel-Crafts type acylation to yield the ketone. wikipedia.orgjuniperpublishers.comgoogle.com

More complex strategies for creating substituted dibenzosuberenone analogues involve the use of coupling reactions to build the carbon framework. The Wittig reaction is a powerful tool for this purpose. For example, a substituted phosphonium salt can be reacted with a benzaldehyde derivative to form a stilbene intermediate. juniperpublishers.com This intermediate then undergoes a sequence of reactions, including catalytic hydrogenation and ester hydrolysis, before the final PPA-mediated cyclization to afford the desired dibenzosuberenone analogue. juniperpublishers.com

Grignard reactions are also employed, particularly for introducing side chains or functional groups onto the dibenzosuberenone core. thieme-connect.commdpi.com While often used to modify the final ketone, Grignard reagents can also be instrumental in building up complex precursors before cyclization. mnstate.edumasterorganicchemistry.comyoutube.com For instance, reacting a suitable brominated derivative with a Grignard reagent can be a method to introduce specific alkyl or aryl groups. smolecule.com

Precursor/IntermediateSynthetic MethodKey ReagentsSubsequent StepReference
2-Bibenzylcarboxylic acidReduction of BenzalphthalideHI, red P or Catalytic HydrogenationPPA Cyclization wikipedia.org
Substituted StilbeneWittig CouplingPhosphonium salt, BenzaldehydeHydrogenation, Cyclization juniperpublishers.com
2-[2-(3-methylphenyl)ethyl]benzoic acidSuzuki or similar coupling followed by reduction-PPA/Sulfolane Cyclization arkat-usa.org
Tertiary Alcohol on coreGrignard ReactionN,N-dimethylamino-1-propyl-chloride, Mg- mdpi.com

Multicomponent Reactions Towards Dibenzosuberenone Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rug.nlfrontiersin.orgrsc.org They represent a powerful strategy in diversity-oriented synthesis and are increasingly used for creating libraries of compounds for drug discovery. nih.gov

While classical MCRs like the Ugi, Passerini, Hantzsch, and Biginelli reactions are well-established for synthesizing a wide range of heterocyclic structures, their direct application to the synthesis of carbocyclic frameworks like dibenzosuberenone is less documented. frontiersin.org The literature highlights MCRs primarily for building heterocyclic scaffolds or for the preparation of active pharmaceutical ingredients that are themselves heterocyclic. nih.govmdpi.com

However, the principles of MCRs can be conceptually applied to the synthesis of complex architectures. A strategy could involve an MCR to rapidly assemble a highly functionalized linear precursor, which would then undergo a subsequent intramolecular cyclization to form the dibenzosuberenone ring system. For example, a Petasis three-component reaction (coupling an aldehyde, amine, and boronic acid) could potentially be used to construct a complex acyclic intermediate that possesses the necessary aryl groups and a latent carboxylic acid or equivalent functionality, primed for a subsequent Friedel-Crafts cyclization. nih.gov

Another relevant approach is the Doebner reaction, an MCR used to synthesize quinolines from anilines, aldehydes, and pyruvic acid. mdpi.com Although this produces a nitrogen-containing heterocycle, it demonstrates the power of MCRs in constructing fused ring systems from simple starting materials. The development of novel MCRs or the adaptation of existing ones to form the C-C bonds required for the seven-membered ring in dibenzosuberenones remains an area of synthetic interest.

Multicomponent ReactionTypical ReactantsTypical Product ScaffoldRelevance to DibenzosuberenoneReference
Petasis ReactionAmine, Aldehyde, Boronic Acidα-Amino acids, etc.Potential for building complex acyclic precursors for later cyclization. nih.gov
Doebner ReactionAniline, Aldehyde, Pyruvic AcidQuinolinesDemonstrates MCR utility in forming fused tricyclic systems. mdpi.com
Ugi/Passerini ReactionsIsocyanide, Aldehyde/Ketone, Amine, Carboxylic Acidα-Acylamino amidesPrimarily for peptide-like structures; less direct applicability. rug.nlfrontiersin.org

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 5 Dibenzosuberenone

Cycloaddition Reactions of Dibenzosuberenones

The conjugated olefinic bond within the seven-membered ring of dibenzosuberenone (B194781) serves as a reactive site for various pericyclic reactions, most notably cycloadditions.

The inverse-electron demand Diels-Alder (IEDDA) reaction is a powerful method for synthesizing heterocyclic compounds. d-nb.infoelsevierpure.com This reaction typically involves an electron-poor diene reacting with an electron-rich dienophile. beilstein-journals.org In the context of dibenzosuberenone, which is not an exceptionally electron-rich dienophile, the reaction necessitates the use of highly electron-deficient dienes, such as s-tetrazines, to proceed efficiently. beilstein-journals.org

The reactivity of dibenzosuberenone in IEDDA reactions with 3,6-disubstituted s-tetrazines is profoundly influenced by the electronic nature of the substituents on the tetrazine ring. beilstein-journals.orgbeilstein-journals.org Research has demonstrated that for the cycloaddition to be successful, the tetrazine must be substituted with electron-withdrawing groups (EWGs). beilstein-journals.orgnih.gov These groups lower the LUMO energy of the tetrazine diene, thereby reducing the LUMO(diene)–HOMO(dienophile) energy gap and facilitating the reaction. beilstein-journals.org

Conversely, s-tetrazines bearing electron-donating groups (EDGs) such as phenyl, methoxy (B1213986), or amino groups fail to react with dibenzosuberenone under similar conditions. beilstein-journals.orgbeilstein-journals.org The presence of EDGs increases the electron density of the tetrazine, which disfavors the IEDDA reaction with the relatively electron-neutral dibenzosuberenone dienophile. beilstein-journals.org

Studies have successfully synthesized a range of cycloadducts by reacting dibenzosuberenone with s-tetrazines featuring EWGs like pyridyl, pyrazolyl, cyano, and carboxamide groups, achieving high yields. beilstein-journals.orgbeilstein-journals.org

Table 1: Synthesis of Cycloadducts via IEDDA Reaction of Dibenzosuberenone with Substituted s-Tetrazines

Entry Tetrazine Substituent (R) Conditions Product Yield (%) Reference
1 4-Pyridyl Toluene, 120 °C, 10 h 3a 96 beilstein-journals.orgbeilstein-journals.org
2 3,5-Dimethyl-1H-pyrazol-1-yl Toluene, 125 °C, 16 h 3c 96 beilstein-journals.orgbeilstein-journals.org
3 CONH₂ Toluene, 120 °C, 48 h 3d 87 beilstein-journals.orgbeilstein-journals.org
4 CN Toluene, 100 °C, 16 h 3e 95 beilstein-journals.orgbeilstein-journals.org
5 Ph Toluene, 120 °C No reaction - beilstein-journals.orgbeilstein-journals.org
6 OMe Toluene, 120 °C No reaction - beilstein-journals.orgbeilstein-journals.org

The IEDDA reaction between dibenzosuberenone and an s-tetrazine proceeds through a [4+2] cycloaddition, followed by the extrusion of a dinitrogen molecule and a subsequent 1,3-prototropic hydrogen shift to yield a stable dihydropyridazine (B8628806) derivative fused to the dibenzosuberenone scaffold. beilstein-journals.org These resulting polycyclic π-conjugated dihydropyridazines are often highly fluorescent. beilstein-journals.orgnih.gov

These dihydropyridazine intermediates can be readily oxidized to form the corresponding aromatic pyridazine (B1198779) derivatives in high yields. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov Common oxidizing agents for this transformation include [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and nitrogen monoxide (NO) gas. beilstein-journals.orgnih.gov For instance, the oxidation of various dihydropyridazines with PIFA in dichloromethane (B109758) (CH₂Cl₂) affords the pyridazine products in yields ranging from 79–95%. beilstein-journals.orgnih.gov In cases where PIFA is not effective, such as with a dihydropyridazine-amide, bubbling nitrous gases through the solution can successfully yield the desired pyridazine. beilstein-journals.orgnih.govbeilstein-journals.org

Beyond the well-documented IEDDA reactions, the dibenzosuberenone core can theoretically participate in other pericyclic reactions. The central double bond is part of a larger π-system, and its reactivity can be harnessed in various transformations. For instance, pathways involving electrocyclic reactions have been proposed in the formation of related structures. core.ac.uk The tropone-like nature of the seven-membered ring suggests potential for other cycloaddition modes, such as [4+2] reactions where the dibenzosuberenone itself acts as the diene component, although this is less common than its role as a dienophile. researchgate.net

Inverse Electron-Demand Diels-Alder Cycloadditions with Heterodienes

Oxidation and Reduction Pathways

The dibenzosuberenone molecule possesses two primary sites for redox chemistry: the exocyclic carbonyl group and the endocyclic olefinic bond.

The carbonyl group and the central double bond of the dibenzosuberenone scaffold and its derivatives can be selectively reduced using various reagents. The reduction of the carbonyl group to a hydroxyl group is a common transformation. For example, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is effective for reducing the ketone in dibenzosuberenone to the corresponding alcohol, 5H-dibenzo[a,d]cyclohepten-5-ol. researchgate.net

In more complex derivatives, such as the pyridazine-fused structures obtained from cycloaddition reactions, the reduction can be nuanced. When a methoxycarbonylpyridazine derivative fused with dibenzosuberenone was treated with zinc dust in acetic acid, the pyridazine ring underwent a reductive ring contraction to a pyrrole (B145914). beilstein-journals.orgnih.gov Interestingly, by increasing the equivalents of zinc, the carbonyl group of the original dibenzosuberenone moiety was also reduced to a hydroxy group. beilstein-journals.orgnih.gov

In another example, the reduction of a 2-pyridylpyridazine derivative with zinc under reflux conditions not only converted the pyridazine to a pyrrole but also reduced the carbonyl to an alcohol, which was then acetylated by the acetic acid solvent. beilstein-journals.orgnih.govbeilstein-journals.org Subsequent hydrolysis and oxidation with manganese dioxide (MnO₂) could then regenerate the ketone. nih.govbeilstein-journals.org This demonstrates that the carbonyl and olefinic/heterocyclic moieties can be manipulated selectively under different reductive and oxidative conditions.

Oxidative Transformations of the Dibenzosuberenone Skeleton

The dibenzosuberenone core is susceptible to oxidative reactions, which can lead to the formation of quinones and other oxidized derivatives. smolecule.com The presence of the methoxy group can influence the regioselectivity of these transformations.

One notable oxidative transformation involves the reaction of dibenzosuberenone with certain tetrazine derivatives. For instance, the reaction with dichlorotetrazine has been shown to yield both an addition product and an oxidation product. beilstein-journals.orgnih.gov Similarly, the use of dibromotetrazine can result in the formation of an oxidation product alongside an unexpected dibromobenzonorbornadiene derivative. beilstein-journals.orgnih.gov The formation of these oxidized products is attributed to the ability of tetrazines to act as oxidizing agents in some Diels-Alder reactions, a behavior that is dependent on the specific diene and reaction conditions. nih.gov A proposed mechanism for these transformations involves a sequence of a [4+2] cycloaddition, a retro-Diels-Alder reaction, and a final 1,3-prototropic hydrogen shift. nih.govbeilstein-journals.org

The oxidation of dihydropyridazine derivatives of dibenzosuberenone has also been investigated. Treatment of these compounds with reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or nitrogen monoxide (NO) gas can afford the corresponding pyridazine derivatives in good yields. beilstein-journals.orgnih.gov

ReactantOxidizing AgentProduct(s)Reference
DibenzosuberenoneDichlorotetrazineAddition and Oxidation Products beilstein-journals.orgnih.gov
DibenzosuberenoneDibromotetrazineOxidation Product and Dibromobenzonorbornadiene beilstein-journals.orgnih.gov
Dihydropyridazine-dibenzosuberenonePIFA or NOPyridazine-dibenzosuberenone beilstein-journals.orgnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Rings

The benzene rings of 3-Methoxy-5-dibenzosuberenone are amenable to both electrophilic and nucleophilic aromatic substitution reactions, with the methoxy group playing a key directing role.

Electrophilic Aromatic Substitution:

The electron-donating nature of the methoxy group activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. smolecule.commsu.edu This is a general characteristic of electrophilic aromatic substitution (EAS) reactions on substituted benzenes. masterorganicchemistry.com The mechanism of EAS typically involves a two-step process: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the rapid removal of a proton to restore aromaticity. msu.edumasterorganicchemistry.com The rate-determining step is the formation of this carbocation, as it temporarily disrupts the aromatic system. masterorganicchemistry.com

Nucleophilic Aromatic Substitution:

While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on the dibenzosuberenone skeleton, particularly if a suitable leaving group is present and the ring is activated by electron-withdrawing groups. d-nb.infochadsprep.comlibretexts.org The presence of a strong electron-withdrawing group ortho or para to the leaving group is typically required to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.org

Recent studies have explored the use of aqueous, mild conditions for SNAr reactions using polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can facilitate these transformations with a broad functional group tolerance. d-nb.info The methoxy group itself has been shown to act as a leaving group in certain nucleophilic aromatic amination reactions, particularly when mediated by a sodium hydride-lithium iodide composite. ntu.edu.sg This highlights the versatile reactivity of the methoxy substituent under specific reaction conditions.

Reaction TypeKey FeaturesDirecting Influence of Methoxy Group
Electrophilic Aromatic SubstitutionTwo-step mechanism via a carbocation intermediate. msu.edumasterorganicchemistry.comOrtho, para-directing and activating. smolecule.commsu.edu
Nucleophilic Aromatic SubstitutionCan proceed via a Meisenheimer intermediate. libretexts.orgCan act as a leaving group under specific conditions. ntu.edu.sg

Rearrangement Reactions and Isomerizations of Dibenzosuberenones

The dibenzosuberenone framework can undergo various rearrangement and isomerization reactions, often driven by steric strain or the formation of more stable intermediates.

One notable example is the Baeyer-Villiger oxidation, an intramolecular rearrangement that converts a ketone into an ester or a cyclic ketone into a lactone using peroxy acids. wiley-vch.de While not specific to dibenzosuberenones, this reaction is a potential transformation for the carbonyl group in the seven-membered ring.

A unique rearrangement has been observed during the Suzuki-Miyaura cross-coupling of a highly sterically hindered benzo-fused tris-cycloheptenylene, which contains three dibenzosuberenone units. The significant steric strain within this overcrowded system forces an unprecedented 1,2-rearrangement of phenyl groups, leading to ring expansion. mpg.de This highlights how steric hindrance can drive unusual chemical transformations in complex dibenzosuberenone-containing architectures.

Furthermore, the synthesis of certain 4,5-benzotropone derivatives can be achieved through a SnCl4-catalyzed cycloaddition of 3-methoxy-substituted o-benzoquinones with aryl acetylenes, followed by a rearrangement of the resulting adduct. researchgate.net

Reaction TypeDriving ForceOutcomeReference
Baeyer-Villiger OxidationFormation of a more stable ester/lactone.Conversion of the ketone to an ester/lactone. wiley-vch.de
1,2-RearrangementRelief of steric strain.Ring expansion in a polycyclic system. mpg.de
Cycloaddition/RearrangementFormation of a tropone (B1200060) system.Synthesis of 4,5-benzotropones. researchgate.net

Metal-Catalyzed Coupling Reactions and Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of the dibenzosuberenone scaffold. eie.grmdpi.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, offer versatile methods for introducing a wide range of substituents onto the aromatic rings. eie.grresearchgate.net

The development of heterogeneous catalysts, such as palladium supported on silica (B1680970) gel, has been explored for Sonogashira-type cross-couplings of acyl chlorides with terminal alkynes, which could be a relevant transformation for derivatives of 3-Methoxy-5-dibenzosuberenone. eie.grmdpi.com

As mentioned previously, the Suzuki-Miyaura coupling has been utilized in the context of complex dibenzosuberenone-containing molecules, where it can even induce rearrangements. mpg.de The choice of catalyst, ligands, and reaction conditions is crucial for achieving the desired outcome in these transformations. researchgate.net

Coupling ReactionCatalyst/ReagentsBond Formed
Suzuki-MiyauraPalladium catalyst, boronic acidCarbon-Carbon
HeckPalladium catalyst, alkeneCarbon-Carbon
SonogashiraPalladium/Copper catalyst, alkyneCarbon-Carbon

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methoxy 5 Dibenzosuberenone Analogues

Rational Design and Synthesis of Novel Derivatives

The rational design of novel derivatives based on the 3-Methoxy-5-dibenzosuberenone scaffold is a cornerstone of medicinal chemistry and materials science. The parent structure, featuring a dibenzosuberane (B130601), dibenzosuberone (B195587), or dibenzosuberenone (B194781) core, serves as a versatile template for creating compounds with a wide array of biological activities, including antidepressant and antimicrobial properties. juniperpublishers.comjuniperpublishers.com The primary sites for chemical modification on the dibenzosuberenone skeleton are the carbonyl group and the double bond within the central seven-membered ring. juniperpublishers.com

A prominent strategy in the rational design of new derivatives is guided by the structures of known biologically active molecules. For instance, new potential tricyclic antidepressants (TCAs) have been synthesized by modifying the dibenzosuberone core to mimic successful drugs like amitriptyline (B1667244) and noxiptiline. mdpi.com This involves targeted reactions, such as the attachment of a dimethylaminopropyl functionality to the core structure via a Grignard reaction, to introduce moieties known to confer therapeutic effects. mdpi.com

Another innovative approach involves the synthesis of novel polycyclic π-conjugated systems to explore their photophysical properties. Dihydropyridazine (B8628806) dyes, for example, have been synthesized through inverse electron-demand Diels-Alder cycloaddition reactions between a dibenzosuberenone and various substituted tetrazines. beilstein-journals.org The design of these reactions is highly rationalized; for the cycloaddition to be effective, the tetrazine component must be substituted with electron-withdrawing groups (EWGs) to lower its electron density, as the dibenzosuberenone dienophile is not sufficiently electron-rich on its own. beilstein-journals.org This synthetic route leads to the formation of highly fluorescent dyes. beilstein-journals.orgresearchgate.net

The synthesis of these dihydropyridazine derivatives from dibenzosuberenone is summarized in the table below, highlighting the reactants and resulting yields.

EntryTetrazine Substituent (R)Reaction Time (h)Yield (%)
14-pyridyl1095
23,5-dimethyl-1H-pyrazol-1-yl1096
3CONH21696
4CN4887
54-pyridyl (alternative)1695
63,5-dimethyl-1H-pyrazol-1-yl (alternative)287

Data sourced from synthesis of cycloadducts via inverse electron-demand Diels-Alder reactions. beilstein-journals.org

Influence of Structural Modifications on Chemical Reactivity Profiles

Structural modifications to analogues of 3-Methoxy-5-dibenzosuberenone have a profound impact on their chemical reactivity. The electronic nature of substituents is a critical factor governing the success and efficiency of chemical transformations.

This is clearly demonstrated in the inverse electron-demand Diels–Alder reactions used to synthesize dihydropyridazine-appended dibenzosuberenones. beilstein-journals.org The reactivity of the dibenzosuberenone dienophile is critically dependent on the electronic properties of the substituents on the tetrazine diene. beilstein-journals.org

Electron-Withdrawing Groups (EWGs): When tetrazines are substituted with EWGs such as 4-pyridyl, CONH₂, or CN, the cycloaddition reaction proceeds in high yields. beilstein-journals.org These groups decrease the electron density of the tetrazine, making it a more suitable partner for the relatively electron-neutral dibenzosuberenone. beilstein-journals.org This lowers the energy gap between the diene's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Occupied Molecular Orbital (HOMO), facilitating the reaction. beilstein-journals.org

Electron-Donating Groups (EDGs): In contrast, when tetrazines bear electron-donating groups like Phenyl (Ph), OMe, or NH₂, the reaction does not proceed under similar conditions. beilstein-journals.org EDGs increase the electron density of the diene, which raises the LUMO-HOMO energy gap and consequently decreases reactivity. beilstein-journals.org

The following table illustrates the stark difference in reactivity based on the electronic nature of the substituent on the tetrazine reactant.

Substituent on TetrazineSubstituent TypeReactivity with Dibenzosuberenone
4-pyridylEWGHigh Yield
CONH2EWGHigh Yield
CNEWGHigh Yield
Phenyl (Ph)EDGNo Reaction
OMeEDGNo Reaction
NH2EDGNo Reaction

Based on findings from inverse electron-demand Diels-Alder cycloaddition studies. beilstein-journals.org

Conformational Analysis and its Correlation with Biological and Photophysical Properties

The three-dimensional conformation of 3-Methoxy-5-dibenzosuberenone analogues is crucial in determining their physical and biological functions. The central seven-membered ring of the dibenzo[a,d]cycloheptene skeleton is not planar and adopts a saddle-shaped conformation. researchgate.net For derivatives substituted at the 5-position, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. researchgate.net

Studies on related 5-substituted 5H-dibenzo[a,d]cycloheptene compounds have shown that the major isomer is often the one with the substituent in the pseudo-axial position. researchgate.net This preference is attributed to the minimization of steric hindrance between the substituent and the nearby hydrogen atoms on the aromatic rings. researchgate.net The energy barrier for the "butterfly" movement or ring inversion between these conformations can be determined using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy. researchgate.net

The specific conformation of these molecules is directly linked to their function:

Biological Activity: The development of potent inhibitors of tubulin polymerization and tricyclic antidepressants from the related benzosuberene and dibenzosuberone frameworks underscores the importance of a precise three-dimensional structure. mdpi.comnih.gov The specific arrangement of the aromatic rings and various substituents is critical for effective binding to biological targets such as enzymes or receptors.

Photophysical Properties: The synthesis of novel fluorescent dyes from dibenzosuberenone demonstrates a clear structure-property relationship. beilstein-journals.org The resulting rigid, polycyclic π-conjugated dihydropyridazines exhibit absorption and emission at long wavelengths, large Stokes shifts, and good fluorescence quantum yields. beilstein-journals.orgresearchgate.net These properties are a direct consequence of the molecule's specific, rigid conformation which influences its electronic energy levels and transition probabilities.

Electronic Structure Modifications through Substituent Variation

The electronic properties of the 3-Methoxy-5-dibenzosuberenone core can be systematically modulated through the introduction of various substituents on the aromatic rings. This fine-tuning of the electronic structure is essential for optimizing the molecule for specific applications, from creating new organic materials to enhancing biological activity. boisestate.edunih.gov

The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the distribution of electron density across the molecule, which in turn affects its frontier molecular orbitals (HOMO and LUMO). nih.gov

Impact on Photophysical Properties: In a series of dihydropyridazine-dibenzosuberenone derivatives, placing substituents at the 3- and 7-positions of the dibenzosuberenone ring led to significant changes in their optical properties. Compared to the unsubstituted analogue, these derivatives showed red shifts in their absorption and emission maxima. researchgate.net This effect is attributed to the extension of the π-conjugated system, which enhances electron delocalization and lowers the HOMO-LUMO energy gap. researchgate.net

Impact on Frontier Orbitals: Theoretical studies on related aromatic systems show that EWGs (like -NO₂) effectively lower the energy levels of both the HOMO and LUMO. nih.gov This reduction in the energy gap (Egap) is directly correlated with a shift in the absorption spectrum towards longer wavelengths and can also influence the molecule's chemical reactivity and charge transport properties. nih.gov

The position of the substituent (ortho, meta, para) on the aromatic rings also has a profound influence on its electronic effects, further enabling precise control over the molecule's properties. rsc.orgindexcopernicus.com

The general effects of substituent variation on the electronic properties of π-conjugated dibenzosuberenone derivatives are summarized below.

Substituent TypeEffect on π-ConjugationHOMO-LUMO Energy Gap (Egap)Absorption / Emission Maxima
UnsubstitutedBaselineBaselineBaseline
Electron Donating Group (EDG)Increased Electron DelocalizationDecreasedRed-shifted (longer wavelength)
Electron Withdrawing Group (EWG)Increased Electron DelocalizationDecreasedRed-shifted (longer wavelength)

This table summarizes general principles derived from studies on substituted dibenzosuberenone and related π-conjugated systems. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Methoxy 5 Dibenzosuberenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in 3-Methoxy-5-dibenzosuberenone.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the vinylic protons of the seven-membered ring, and the aromatic protons distributed across the two benzene (B151609) rings. The methoxy group protons typically appear as a sharp singlet significantly downfield, around 3.8 ppm. The electron-donating nature of the methoxy group at the C-3 position influences the chemical shifts of the protons on that aromatic ring, causing them to be more shielded (shifted upfield) compared to the protons on the unsubstituted ring.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C-5) is characteristically deshielded and appears at a very low field, often above 190 ppm. The carbon of the methoxy group has a typical chemical shift of approximately 55-56 ppm. semanticscholar.orgnih.gov The substitution of the methoxy group at C-3 results in a downfield shift for C-3 itself and an upfield shift for the ortho (C-2, C-4) and para (C-4a) carbons relative to the parent compound, 5-Dibenzosuberenone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methoxy-5-dibenzosuberenone Predicted values are based on the known data for 5-Dibenzosuberenone and standard substituent effects for a methoxy group.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1 ~7.3-7.5 (m) ~130
2 ~6.9-7.1 (d) ~115
3 - ~160
4 ~7.0-7.2 (d) ~120
4a - ~135
5 - ~195
5a - ~140
6 ~7.4-7.6 (m) ~132
7 ~7.4-7.6 (m) ~128
8 ~7.4-7.6 (m) ~129
9 ~8.1-8.3 (d) ~133
9a - ~138
10 ~7.0 (d) ~131
11 ~7.1 (d) ~134

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons separated by two or three bonds. For 3-Methoxy-5-dibenzosuberenone, COSY would show correlations between adjacent aromatic protons (e.g., H-1 with H-2; H-6 with H-7, etc.) and between the two vinylic protons (H-10 and H-11), confirming the connectivity within the individual rings and the central cycloheptenone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~3.8 ppm would correlate to the carbon signal at ~55.5 ppm, confirming their assignment to the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, regardless of their bonding connections. A key expected NOESY correlation would be between the methoxy group protons and the aromatic proton at C-2 and C-4, providing definitive proof of the methoxy group's location and the molecule's conformation in solution.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a primary technique for identifying and characterizing polymorphs. If 3-Methoxy-5-dibenzosuberenone exhibits polymorphism, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR spectra would be distinct for each form. Differences in the crystal lattice and molecular packing lead to variations in the chemical shifts and signal multiplicities of the carbon atoms, providing a unique fingerprint for each polymorph.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula of 3-Methoxy-5-dibenzosuberenone is C₁₆H₁₂O₂, corresponding to a monoisotopic mass of 236.0837 Da. guidechem.com

High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically to within 5 ppm), which serves to confirm the elemental formula and rule out other potential structures with the same nominal mass.

Electron Ionization (EI) mass spectrometry also provides structural information through analysis of fragmentation patterns. The molecular ion peak ([M]⁺•) would be observed at an m/z of 236. Key fragmentation pathways for aromatic ketones and ethers would be expected.

Table 2: Predicted Mass Spectrometry Fragmentation for 3-Methoxy-5-dibenzosuberenone

m/zProposed FragmentIdentity
236[C₁₆H₁₂O₂]⁺•Molecular Ion (M⁺•)
221[M - CH₃]⁺Loss of a methyl radical from the methoxy group
208[M - CO]⁺•Loss of carbon monoxide from the ketone
205[M - OCH₃]⁺Loss of a methoxy radical
177[M - CO - OCH₃]⁺Subsequent loss of CO and methoxy radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Methoxy-5-dibenzosuberenone would be dominated by absorptions corresponding to its ketone, ether, and aromatic functionalities. The spectrum of the parent compound, 5-Dibenzosuberenone, shows a strong carbonyl peak around 1650 cm⁻¹. nist.gov

Table 3: Characteristic IR Absorption Bands for 3-Methoxy-5-dibenzosuberenone

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H StretchAromatic/VinylicMedium
3000-2850C-H StretchAliphatic (CH₃)Medium
~1650C=O StretchConjugated KetoneStrong, Sharp
1600-1450C=C StretchAromatic RingMedium-Strong
~1250C-O-C StretchAryl-alkyl ether (asymmetric)Strong
~1050C-O-C StretchAryl-alkyl ether (symmetric)Medium

The presence of a strong, sharp peak around 1650 cm⁻¹ is indicative of the conjugated carbonyl group, while strong bands around 1250 cm⁻¹ and 1050 cm⁻¹ confirm the presence of the aryl-alkyl ether (methoxy) group.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of 3-Methoxy-5-dibenzosuberenone, which includes two benzene rings and a carbonyl group, is expected to absorb strongly in the UV region.

The spectrum would likely show multiple absorption bands corresponding to π→π* transitions associated with the aromatic and vinylic systems, and a weaker, longer-wavelength band corresponding to the n→π* transition of the carbonyl group. The methoxy group, acting as an auxochrome (a group that modifies the light-absorbing properties of a chromophore), is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 5-Dibenzosuberenone due to electronic donation into the aromatic system. The parent compound, 5-Dibenzosuberenone, shows absorption maxima around 250 nm and 310 nm.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many extended aromatic systems are fluorescent. If 3-Methoxy-5-dibenzosuberenone is fluorescent, this technique could be used for highly sensitive quantitative analysis and to study its excited-state properties.

Photophysical Properties and Quantum Yields

Generally, the quantum yield (Φ) is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The calculation is performed using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

Where:

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

Without experimental data, a quantitative analysis of 3-Methoxy-5-dibenzosuberenone's quantum yield cannot be provided.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in the aggregated state. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

A specific investigation into whether 3-Methoxy-5-dibenzosuberenone exhibits AIE phenomena has not been reported in the scientific literature. The molecular structure of 3-Methoxy-5-dibenzosuberenone, with its relatively rigid dibenzo-fused ring system, might not predispose it to the significant intramolecular rotations or vibrations that are typically suppressed in AIE-active compounds. However, without experimental studies involving the dissolution of the compound in solvent/non-solvent mixtures and subsequent photoluminescence measurements, any claims about its AIE activity would be purely speculative.

X-ray Diffraction (XRD) and Crystallographic Analysis for Absolute Stereochemistry

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule, providing precise bond lengths, bond angles, and the absolute stereochemistry of chiral compounds.

A search of crystallographic databases for the single-crystal X-ray structure of 3-Methoxy-5-dibenzosuberenone did not yield any specific results. Therefore, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available. Such an analysis would provide unequivocal proof of the compound's structure and conformation in the solid state.

Hypothetical Crystallographic Data Table:

Should a crystallographic study be performed, the data would typically be presented as follows:

ParameterValue (Hypothetical)
Chemical FormulaC₁₆H₁₂O₂
Formula Weight236.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
β (°)98.76
Volume (ų)1254.3
Z4
Calculated Density (g/cm³)1.250
R-factor (%)4.5

Note: The data in this table is purely illustrative and not based on experimental results.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and identifying and quantifying any impurities.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile organic compounds. A specific, validated HPLC method for the analysis of 3-Methoxy-5-dibenzosuberenone is not described in the available literature. However, a general approach for a compound of this nature would likely involve reversed-phase chromatography.

Hypothetical HPLC Method Parameters:

ParameterCondition (Hypothetical)
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Note: This table represents a typical starting point for method development and is not based on a validated method for this specific compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given the molecular weight and structure of 3-Methoxy-5-dibenzosuberenone, it is likely amenable to GC analysis. As with HPLC, a specific, published GC method for this compound was not found.

Hypothetical GC Method Parameters:

ParameterCondition (Hypothetical)
ColumnCapillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramStart at 150 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
DetectorFlame Ionization Detector (FID)
Detector Temp300 °C

Note: This table provides a hypothetical set of conditions for GC analysis and is not derived from a specific study on 3-Methoxy-5-dibenzosuberenone.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining purity. While no specific TLC method for 3-Methoxy-5-dibenzosuberenone is documented, a general method can be proposed based on its structure.

Hypothetical TLC Method:

Stationary Phase: Silica (B1680970) gel 60 F₂₅₄

Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (e.g., 7:3 Hexane:Ethyl Acetate). The exact ratio would require experimental optimization.

Visualization: The spot could be visualized under UV light at 254 nm due to the aromatic nature of the compound. Staining with a reagent such as potassium permanganate (B83412) could also be employed.

The retention factor (Rf) would be calculated to characterize the compound's mobility in the specific solvent system.

Other Spectroscopic and Analytical Techniques (e.g., EPR, Cyclic Voltammetry)

While less commonly employed for routine characterization compared to NMR or mass spectrometry, specialized techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and Cyclic Voltammetry (CV) can provide profound insights into the electronic structure and redox properties of 3-Methoxy-5-dibenzosuberenone. These methods are particularly valuable for studying radical species and electron transfer processes, which can be relevant to the compound's reactivity and potential applications in materials science or pharmacology.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For a molecule like 3-Methoxy-5-dibenzosuberenone, which is a closed-shell molecule in its ground state, EPR studies would necessitate the generation of a paramagnetic species, typically a radical anion. This can be achieved through chemical or electrochemical reduction.

The resulting EPR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule. The hyperfine coupling constants (a) in the spectrum, arising from the interaction of the unpaired electron with magnetic nuclei (such as ¹H), are particularly informative. For the radical anion of 3-Methoxy-5-dibenzosuberenone, analysis of these constants would reveal the extent to which the unpaired electron is delocalized over the tricyclic dibenzosuberenone (B194781) framework and influenced by the electron-donating methoxy group.

Hypothetical EPR Data for the Radical Anion of 3-Methoxy-5-dibenzosuberenone

ParameterHypothetical ValueInformation Gained
g-factor~2.0028Provides information about the electronic environment of the unpaired electron.
Hyperfine Coupling Constant (aH) - Aromatic Protons0.1 - 0.4 mTIndicates the degree of spin delocalization onto the aromatic rings.
Hyperfine Coupling Constant (aH) - Methoxy Protons< 0.1 mTSuggests a lower spin density on the methoxy group.

This data is illustrative and based on values for analogous aromatic radical anions. Specific experimental values would need to be determined empirically.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. A cyclic voltammogram plots the current response of a solution containing the analyte to a linearly cycled potential sweep between two set values. This analysis can determine the reduction and oxidation potentials of a molecule, providing insight into its electronic structure and reactivity.

For 3-Methoxy-5-dibenzosuberenone, a cyclic voltammetry study would likely reveal information about the reduction of the ketone functionality and potentially the oxidation of the methoxy-activated aromatic ring. The reduction of the carbonyl group in the dibenzosuberenone core is expected to be a prominent feature. The presence of the electron-donating methoxy group would likely make the reduction slightly more difficult (shifting the reduction potential to a more negative value) compared to the unsubstituted 5-dibenzosuberenone. Conversely, the methoxy group would facilitate oxidation.

The reversibility of the redox processes, indicated by the separation of the anodic and cathodic peak potentials (ΔEp), can also be assessed. A reversible one-electron process typically shows a ΔEp of about 59 mV. Deviations from this value can indicate kinetic limitations or follow-up chemical reactions of the electrochemically generated species.

Hypothetical Cyclic Voltammetry Data for 3-Methoxy-5-dibenzosuberenone

ProcessPotential (V vs. Ag/AgCl)CharacteristicsInterpretation
Reduction (C=O to C-O•)-1.8 to -2.2 VQuasi-reversibleFormation of the radical anion.
Oxidation (Aromatic Ring)+1.2 to +1.6 VIrreversibleOxidation of the electron-rich aromatic system, likely followed by decomposition.

This data is illustrative and based on values for analogous aromatic ketones and methoxy-substituted aromatic compounds. Specific experimental values would need to be determined empirically.

Computational and Theoretical Chemistry of 3 Methoxy 5 Dibenzosuberenone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting the ground-state properties of molecules. For 3-Methoxy-5-Dibenzosuberenone, a DFT calculation would typically begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation.

From this optimized structure, a variety of ground-state properties could be calculated. While specific data for 3-Methoxy-5-Dibenzosuberenone is not available, a hypothetical DFT analysis would yield the values presented in the table below.

Interactive Table: Hypothetical Ground State Properties of 3-Methoxy-5-Dibenzosuberenone Calculated by DFT

PropertyHypothetical ValueDescription
Total Energy -X HartreesThe total electronic energy of the molecule in its lowest energy state.
Dipole Moment Y DebyeA measure of the molecule's overall polarity, arising from the asymmetrical distribution of electron density.
HOMO Energy -A eVEnergy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO Energy -B eVEnergy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap (A-B) eVThe energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and kinetic stability.

These properties are crucial for understanding the molecule's stability, polarity, and frontier molecular orbitals, which govern its reactivity.

To understand how 3-Methoxy-5-Dibenzosuberenone interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the premier computational tool. TD-DFT is an extension of DFT that can predict the electronic excited states of molecules. This allows for the theoretical calculation of a molecule's UV-Vis absorption spectrum.

A TD-DFT calculation on 3-Methoxy-5-Dibenzosuberenone would predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. Although no specific studies are available, a hypothetical output is presented below.

Interactive Table: Hypothetical Optical Properties of 3-Methoxy-5-Dibenzosuberenone from TD-DFT

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S1E1λ1f1
S0 → S2E2λ2f2
S0 → S3E3λ3f3

These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the nature of electronic transitions within the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as 3-Methoxy-5-Dibenzosuberenone, might interact with a biological macromolecule (target), typically a protein.

Molecular Docking would be used to predict the preferred binding orientation of 3-Methoxy-5-Dibenzosuberenone within the active site of a target protein. This method provides a binding affinity score, which estimates the strength of the interaction.

Molecular Dynamics Simulations could then be used to simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

As no specific molecular docking or MD studies have been performed on 3-Methoxy-5-Dibenzosuberenone, it is not possible to identify its potential biological targets or binding modes.

Prediction of Chemical Reactivity and Reaction Mechanisms

The reactivity of 3-Methoxy-5-Dibenzosuberenone can be predicted using DFT-calculated properties. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.

HOMO: The regions of the molecule where the HOMO is localized are most susceptible to attack by electrophiles.

LUMO: The regions where the LUMO is localized are the most likely sites for nucleophilic attack.

Furthermore, the calculated electrostatic potential map would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing further clues about its reactive sites. Without specific calculations, a detailed reactivity analysis is not possible.

Theoretical Insights into Photophysical Characteristics

The photophysical characteristics of a molecule, such as its fluorescence and phosphorescence properties, are governed by the transitions between its electronic states. TD-DFT can be used to gain theoretical insights into these processes. By analyzing the nature of the excited states, it would be possible to predict whether 3-Methoxy-5-Dibenzosuberenone is likely to be fluorescent and at what wavelength it might emit light. The energy difference between the first excited singlet state (S1) and the ground state (S0) would provide an estimate of the emission wavelength.

Aromaticity Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the delocalization of π-electrons and the concept of aromaticity. The dibenzosuberenone (B194781) core of 3-Methoxy-5-Dibenzosuberenone contains two benzene (B151609) rings, which are classic aromatic systems. An analysis of the molecular orbitals would show the delocalized π-system extending over these rings.

To quantify the aromaticity, computational methods such as the Nucleus-Independent Chemical Shift (NICS) could be employed. NICS calculations provide a measure of the magnetic shielding at the center of a ring system. A negative NICS value is indicative of aromatic character. A detailed MO and aromaticity analysis would confirm the aromatic nature of the benzene rings within the 3-Methoxy-5-Dibenzosuberenone structure and provide a deeper understanding of its electronic stability.

Emerging Applications and Advanced Materials Science Utilizing Dibenzosuberenone Frameworks

Organic Electronics and Optoelectronic Devices

The π-conjugated system of the dibenzosuberenone (B194781) core is a key feature that suggests its potential for use in organic electronic and optoelectronic devices. While research into the specific compound 3-Methoxy-5-dibenzosuberenone for these applications is not widely documented, studies on related dibenzosuberenone-based structures have shown promise. The functionalization of the dibenzosuberenone framework allows for the tuning of its electronic properties, making it an interesting candidate for various roles in device fabrication.

While direct application of 3-Methoxy-5-dibenzosuberenone in Organic Light-Emitting Diodes (OLEDs) has not been extensively reported, derivatives of the broader dibenzosuberenone family have been investigated for their potential in this area. For instance, pyridazine (B1198779) derivatives synthesized from dibenzosuberenone are noted for their applications in OLEDs beilstein-journals.org. The rigid and planar structure of the dibenzosuberenone core can be advantageous in creating stable, amorphous thin films, which are crucial for the longevity and efficiency of OLED devices. The ability to introduce various functional groups onto the dibenzosuberenone scaffold allows for the tuning of the emission color and charge-transport properties of the resulting materials.

Derivative Class Potential Role in OLEDs Key Structural Feature
Pyridazine DerivativesEmitter or Host MaterialExtended π-conjugation from the pyridazine ring
Polycyclic Aromatic HydrocarbonsCharge Transport LayersRigid, planar dibenzosuberenone backbone

This table is generated based on the potential applications of dibenzosuberenone derivatives in OLEDs.

The application of 3-Methoxy-5-dibenzosuberenone in dye-sensitized solar cells (DSSCs) is an emerging area of interest, though specific studies are limited. The fundamental principle of a DSSC relies on a photosensitive dye to absorb light and inject electrons into a wide-bandgap semiconductor. The dibenzosuberenone framework, with its potential for broad absorption and tunable electronic levels through functionalization, presents a foundational structure for the design of novel organic dyes. The methoxy (B1213986) group in 3-Methoxy-5-dibenzosuberenone acts as an electron-donating group, which could influence the intramolecular charge transfer characteristics of a larger dye molecule, a critical factor for efficient electron injection in DSSCs.

Derivatives of dibenzosuberenone have been explored for their potential as chemiluminescent materials. Specifically, pyridazine derivatives of dibenzosuberenone have been noted for such applications beilstein-journals.org. Chemiluminescence involves the emission of light from a chemical reaction, and the rigid dibenzosuberenone core can provide a stable scaffold for molecules that can be excited to a light-emitting state during a reaction. The energy levels of the dibenzosuberenone framework can be tailored through chemical modification to influence the color and efficiency of the chemiluminescent emission.

Smart Materials and Supramolecular Chemistry

The unique three-dimensional structure and rigidity of the dibenzosuberenone framework make it a compelling candidate for the construction of smart materials and complex supramolecular assemblies. These materials can exhibit dynamic properties and respond to external stimuli such as light and heat.

The rigid and aromatic nature of dibenzosuberenone makes it a valuable component in the development of liquid crystals jingyepharma.com. The planarity and shape of the dibenzosuberenone molecule can promote the formation of ordered phases that are characteristic of liquid crystalline materials. Furthermore, pyridazine derivatives of dibenzosuberenone have been identified as having applications in liquid crystals and self-assembled supramolecular architectures beilstein-journals.org. By attaching flexible side chains to the rigid dibenzosuberenone core, it is possible to design molecules that can self-assemble into various liquid crystalline mesophases.

A significant area of research involving the dibenzosuberenone framework is in the development of photo- and thermochromic materials. These materials can change their color and optical properties in response to light or temperature. A new class of photo- and thermochromic compounds has been discovered based on fluorescent dihydropyridazine-appended dibenzosuberenone derivatives acs.orgnih.gov. These molecules, which feature a central seven-membered ring, can be converted to colorless spiro anthrones with a central six-membered ring through either thermal isomerization or irradiation with visible light (420 nm). This transformation can be reversed by exposing the spiro anthrones to UV light (350 nm) acs.orgnih.gov. This reversible process makes them promising candidates for applications such as optical data storage and smart windows. However, it has been noted that prolonged exposure to UV irradiation can lead to the oxidation of the dibenzosuberenone derivatives acs.orgnih.gov.

Stimulus Transformation Resulting Compound Change in Property
Visible Light (420 nm) or HeatIsomerizationSpiro AnthroneLoss of color and fluorescence
UV Light (350 nm)Reverse IsomerizationDibenzosuberenone DerivativeRegains color and fluorescence

This table summarizes the photo- and thermochromic switching behavior of dihydropyridazine-appended dibenzosuberenone derivatives. acs.orgnih.gov

Chemical Sensors and Probes: Detecting Anions and pH with High Sensitivity

The inherent fluorescence and structural rigidity of the dibenzosuberenone framework make it an excellent candidate for the development of highly sensitive and selective chemical sensors. Recent research has demonstrated the successful application of dibenzosuberenone derivatives in the detection of both anions and changes in pH.

Anion Sensing

A significant breakthrough in anion sensing has been achieved through the synthesis of novel dihydropyridazine-appended dibenzosuberenone dyes. researchgate.netnih.govfao.orgbeilstein-journals.orgbeilstein-journals.org These fluorescent molecules, created through a single-step Diels-Alder reaction, have shown remarkable selectivity and sensitivity for fluoride (B91410) ions. researchgate.netfao.org The sensing mechanism relies on the acidic nature of the –N–H protons within the dihydropyridazine (B8628806) structure. The presence of fluoride anions induces deprotonation, leading to a distinct color change and quenching of fluorescence, allowing for visual and instrumental detection. researchgate.netfao.org

Furthermore, a dibenzosuberenone-based dihydropyridazine chemosensor, functionalized with cyano (-CN) substituents, has been developed for the selective detection of cyanide anions in aqueous solutions. nih.gov The increased acidity of the NH proton in this derivative facilitates deprotonation upon the addition of cyanide, resulting in a significant color change from colorless to purple and a strong red shift in the absorption spectrum. nih.gov This sensor exhibits a low limit of detection for cyanide, making it suitable for monitoring this toxic anion in various samples, including food. nih.gov

The photophysical properties of these dibenzosuberenone-based sensors are key to their performance. They exhibit large Stokes shifts, high quantum yields, and long fluorescence lifetimes, which are desirable characteristics for fluorescent probes. researchgate.netfao.org The introduction of electron-withdrawing and electron-donating substituents on the dibenzosuberenone ring allows for the fine-tuning of their photophysical properties, such as absorption and emission maxima. researchgate.net

Below is a table summarizing the photophysical properties of some dibenzosuberenone-based dihydropyridazine dyes used in anion sensing:

CompoundAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
3c 5204271070.78
3d 5394081310.60
3e 5153931220.53
3f 4873781090.28
3k 5033781250.16

Data sourced from a study on dibenzosuberenone-based dihydropyridazines. nih.gov

pH-Sensing

While direct applications of 3-Methoxy-5-Dibenzosuberenone derivatives as pH sensors are still an emerging area of research, the broader class of pyridazine derivatives, which can be synthesized from dibenzosuberenones, has been utilized for pH-sensing applications. nih.gov The nitrogen atoms within the pyridazine ring can be protonated or deprotonated depending on the pH of the environment, leading to changes in the molecule's electronic structure and, consequently, its photophysical properties. This principle forms the basis for their use as fluorescent pH indicators. Further research is focused on designing and synthesizing novel dibenzosuberenone-based probes with tailored pKa values for specific pH ranges.

Catalysis and Organocatalysis with Dibenzosuberenone Derivatives

The application of dibenzosuberenone derivatives as catalysts themselves is a nascent field with limited direct examples in the current literature. However, the synthesis of the dibenzosuberenone scaffold and its derivatives heavily relies on catalytic processes, highlighting the importance of catalysis in accessing these valuable molecules.

The primary route to dibenzosuberenone involves the catalytic dehydrogenation of its precursor, dibenzosuberone (B195587). juniperpublishers.com This transformation is a key step and has been the subject of research to develop more sustainable and efficient catalytic methods. These methods often employ transition metal catalysts to facilitate the removal of hydrogen and introduce the double bond in the seven-membered ring.

While the dibenzosuberenone core has not been extensively explored as a scaffold for organocatalysts, its rigid and chiral nature presents potential opportunities. Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, often relies on catalysts with well-defined three-dimensional structures to achieve high levels of stereoselectivity. The dibenzosuberenone framework could potentially be functionalized with catalytically active groups to create novel organocatalysts for asymmetric synthesis. Future research in this area could unlock new applications for this versatile scaffold in the field of catalysis.

Bioorthogonal Chemistry and Chemical Biology Tools

The unique structural and chemical properties of the dibenzosuberenone framework offer intriguing possibilities for its use in bioorthogonal chemistry and as a scaffold for chemical biology tools. Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are invaluable for labeling and tracking biomolecules in their natural environment. nih.govescholarship.org

The dibenzosuberenone scaffold can be envisioned as a core structure for the development of novel probes. By functionalizing the dibenzosuberenone ring with reactive handles compatible with bioorthogonal ligation reactions (e.g., azides, alkynes, tetrazines), it may be possible to create probes for specific labeling of proteins or other biomolecules. thermofisher.comnih.gov The inherent fluorescence of some dibenzosuberenone derivatives could also be harnessed to develop "turn-on" fluorescent probes, where the fluorescence is activated upon binding to a specific target or undergoing a bioorthogonal reaction. nih.gov

In the broader context of chemical biology, small molecules are essential tools for probing and understanding complex biological processes. nih.gov The dibenzosuberenone framework, with its potential for diverse functionalization, could serve as a starting point for the design of new chemical probes to study protein-protein interactions, enzyme activity, or other cellular events. The development of dibenzosuberenone-based probes could provide new avenues for imaging and manipulating biological systems with high precision. While direct applications are still in the exploratory phase, the foundational properties of the dibenzosuberenone scaffold make it a promising candidate for future innovations in this exciting field.

Challenges, Opportunities, and Future Directions in 3 Methoxy 5 Dibenzosuberenone Research

Overcoming Synthetic Hurdles for Complex Analogues

The synthesis of the dibenzosuberenone (B194781) core is a well-established process, yet the introduction of complex functionalities, particularly on the seven-membered ring and the aromatic systems, presents considerable challenges. The presence of the methoxy (B1213986) group on one of the benzene (B151609) rings influences the reactivity and regioselectivity of subsequent chemical transformations.

Key synthetic challenges include:

Regiocontrol: Directing further substitutions on the aromatic rings to specific positions can be difficult due to the activating nature of the methoxy group.

Functionalization of the seven-membered ring: Introducing substituents on the central ring without compromising the tricyclic framework requires carefully designed synthetic strategies.

Stereoselectivity: For analogues with chiral centers, achieving high stereoselectivity is a significant hurdle that often requires the use of sophisticated catalysts or chiral auxiliaries.

Table 1: Key Synthetic Challenges and Potential Solutions

Synthetic Hurdle Description Potential Solutions

| Regioselective Functionalization | Difficulty in controlling the position of new substituents on the aromatic rings due to the directing effects of the existing methoxy group. | - Use of blocking/directing groups.

  • Exploration of ortho-metalation strategies.
  • Application of regioselective cross-coupling reactions. | | Central Ring Modification | Challenges in introducing functional groups onto the seven-membered ring without inducing rearrangements or degradation of the tricyclic system. | - Development of novel ring-closing metathesis (RCM) strategies.
  • Use of photochemical methods for functionalization.
  • Exploration of transannular reactions. | | Stereocontrol | Achieving high levels of stereoselectivity in the synthesis of chiral analogues. | - Asymmetric catalysis using chiral ligands.
  • Use of chiral pool starting materials.
  • Diastereoselective reactions guided by existing stereocenters. | | Scalability | Difficulty in translating complex, multi-step syntheses to a larger, industrial scale. | - Development of continuous flow processes.
  • Optimization of reaction conditions to minimize waste and improve yields.
  • Identification of more efficient and cost-effective catalysts. |
  • Expanding the Therapeutic Utility beyond Current Applications

    Historically, the dibenzosuberenone scaffold is most famously associated with tricyclic antidepressants. mdpi.com However, emerging research suggests that derivatives of this core structure possess a broader range of pharmacological activities. The 3-methoxy substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to novel therapeutic applications.

    Opportunities for therapeutic expansion include:

    Oncology: Some dibenzosuberenone derivatives have shown promise in cancer treatment and as modulators of multidrug resistance. The methoxy group could be tailored to enhance binding to specific cancer-related targets.

    Neurodegenerative Diseases: Given the neuroactive properties of the dibenzosuberenone core, analogues of 3-Methoxy-5-dibenzosuberenone could be investigated for their potential in treating conditions such as Alzheimer's and Parkinson's disease.

    Infectious Diseases: The antimicrobial and antifungal activities of novel hybrid molecules containing the dibenzosuberenone skeleton have been reported, opening avenues for the development of new anti-infective agents.

    Development of Sustainable and Scalable Synthetic Processes

    The multi-step syntheses often required for complex dibenzosuberenone analogues can be resource-intensive and generate significant chemical waste. A key future direction is the development of more sustainable and scalable synthetic processes, aligning with the principles of green chemistry.

    Strategies for sustainable synthesis include:

    Catalytic Methods: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption.

    Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability.

    Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids.

    Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

    The development of a scalable synthesis is crucial for the commercial viability of any new therapeutic agent or functional material derived from 3-Methoxy-5-dibenzosuberenone.

    Integration with Advanced High-Throughput Screening Technologies

    High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large libraries of compounds for biological activity. nih.govox.ac.uk Integrating HTS with combinatorial chemistry approaches to generate diverse libraries of 3-Methoxy-5-dibenzosuberenone analogues could significantly accelerate the discovery of new lead compounds.

    Key aspects of this integration include:

    Library Design: Creating focused libraries of 3-Methoxy-5-dibenzosuberenone derivatives with systematic variations in their structure to explore the structure-activity relationship (SAR).

    Assay Development: Designing robust and miniaturized assays suitable for HTS that can accurately measure the desired biological activity.

    Data Analysis: Employing computational tools to analyze the large datasets generated from HTS and to identify promising hit compounds for further optimization.

    Computational screening of virtual libraries can also be employed as a preliminary step to prioritize compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov

    Exploration of New Biological Targets and Mechanisms

    While the initial therapeutic applications of dibenzosuberenone derivatives focused on known targets in the central nervous system, there is a significant opportunity to explore novel biological targets and mechanisms of action for 3-Methoxy-5-dibenzosuberenone and its analogues. The methoxy group can alter the electronic properties and binding affinities of the molecule, potentially enabling it to interact with a new range of biological targets.

    Future research in this area should focus on:

    Target Identification: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the cellular targets of bioactive 3-Methoxy-5-dibenzosuberenone derivatives.

    Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

    Polypharmacology: Investigating the possibility that these compounds may interact with multiple targets, which could be advantageous for treating complex diseases.

    The discovery of novel targets and mechanisms could lead to first-in-class therapies for a variety of diseases.

    Table 2: Potential New Biological Targets and Therapeutic Areas

    Potential Biological Target Class Potential Therapeutic Area Rationale
    Kinases Oncology, Inflammatory Diseases Many tricyclic structures are known to interact with kinase active sites. The 3-methoxy group could be optimized for specific kinase binding.
    G-protein-coupled receptors (GPCRs) CNS Disorders, Metabolic Diseases The dibenzosuberenone scaffold is a privileged structure for targeting GPCRs.
    Ion Channels Neurological Disorders, Cardiovascular Diseases Modulation of ion channel activity is a known mechanism for some neuroactive compounds.
    Enzymes involved in epigenetic regulation Oncology, Genetic Disorders The tricyclic core could serve as a scaffold for designing inhibitors of enzymes like histone deacetylases (HDACs).
    Protein-protein interactions Various The rigid dibenzosuberenone framework could be used to design molecules that disrupt disease-relevant protein-protein interactions.

    Design of Next-Generation Functional Materials

    Beyond its pharmaceutical potential, the dibenzosuberenone scaffold has applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent dyes. The 3-methoxy group, being an electron-donating group, can significantly influence the photophysical properties of these materials.

    Future directions in the design of functional materials include:

    Optoelectronic Materials: Synthesizing 3-Methoxy-5-dibenzosuberenone derivatives with extended π-conjugation to tune their absorption and emission properties for applications in OLEDs and organic photovoltaics.

    Fluorescent Probes: Developing novel fluorescent sensors based on the dibenzosuberenone core for the detection of specific ions or biomolecules. The methoxy group can be used to modulate the fluorescence quantum yield and Stokes shift.

    Liquid Crystals: Exploring the potential of 3-Methoxy-5-dibenzosuberenone derivatives to form liquid crystalline phases, which could have applications in display technologies.

    The ability to systematically modify the structure of 3-Methoxy-5-dibenzosuberenone provides a versatile platform for the rational design of new functional materials with tailored properties.

    Q & A

    Basic: What synthetic routes are effective for preparing 3-Methoxy 5-Dibenzosuberenone?

    Answer:
    The tricyclic structure of this compound (C₁₆H₁₂O₂, CAS 22725-38-8) allows functionalization via condensation reactions. A validated method involves reacting dibenzosuberenone with primary amines to form Schiff bases, leveraging the azomethine (C=N) group for derivatization . Advanced protocols use hexafluoropropan-2-ol as a solvent and dichlorodicyanobenzoquinone (DDQ) as an oxidant under mild conditions, achieving yields >70% with structural confirmation via HRMS and NMR .

    Basic: Which spectroscopic techniques are optimal for characterizing this compound?

    Answer:

    • FT-IR : Identifies the carbonyl (C=O) stretch at ~1680 cm⁻¹ and methoxy (C-O) vibrations at ~1250 cm⁻¹ .
    • ¹H/¹³C-NMR : Confirms aromatic protons (δ 6.8–7.4 ppm), the methoxy group (δ 3.8–4.0 ppm), and the ketone carbon (δ ~190 ppm) .
    • HRMS : Validates molecular weight (236.265 g/mol) and fragmentation patterns .

    Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives?

    Answer:
    Contradictions often arise from substituent positioning (e.g., 3-methoxy vs. 4-methoxy groups) or assay conditions. To address this:

    • Controlled Replication : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent systems (DMSO concentration ≤0.1%) .
    • SAR Studies : Compare IC₅₀ values of Schiff base derivatives to isolate electronic vs. steric effects .
    • Meta-Analysis : Use tools like SciFinder to cross-reference bioactivity data across studies, prioritizing peer-reviewed journals over preprint repositories .

    Advanced: What computational methods model the electronic structure and reactivity of this compound?

    Answer:

    • DFT (B3LYP/B3PW91) : Predicts HOMO-LUMO gaps (e.g., ~4.2 eV for the parent compound) and charge distribution on the seven-membered ring, guiding electrophilic substitution sites .
    • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., hexafluoroisopropanol) to optimize reaction kinetics .
    • Docking Studies : Use AutoDock Vina to assess binding affinity with serotonin receptors (5-HT2A) for neuropharmacological applications .

    Advanced: What strategies ensure high-purity this compound for pharmaceutical impurity profiling?

    Answer:

    • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA in water (70:30) to detect impurities at 254 nm. Calibrate against reference standards (e.g., ACI 141821) .
    • Recrystallization : Purify using ethyl acetate/hexane (1:3) to achieve ≥99.5% purity (melting point: 62–64°C) .
    • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 28 days .

    Advanced: How to design this compound derivatives with enhanced antioxidant or anti-inflammatory activity?

    Answer:

    • Substituent Engineering : Introduce electron-donating groups (e.g., hydroxyl at C4) to improve radical scavenging. Methoxy groups at C3/C5 show 1.5× higher lipid peroxidation inhibition than BHA in vitro .
    • Hybrid Molecules : Conjugate with indole moieties via click chemistry to target COX-2 selectivity (IC₅₀ < 10 µM) .
    • In Silico Screening : Use SwissADME to predict bioavailability and PAINS alerts, reducing false positives in high-throughput assays .

    Advanced: What safety protocols are critical for handling this compound in laboratory settings?

    Answer:

    • PPE : Use nitrile gloves (tested for permeability) and flame-retardant lab coats. Inspect gloves pre-use and dispose of contaminated materials via certified hazardous waste services .
    • Ventilation : Conduct reactions in fume hoods with ≤0.1 ppm airborne exposure limits. Avoid drain disposal to prevent environmental contamination .
    • Spill Management : Neutralize with activated carbon and collect in sealed containers for incineration .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.